molecular formula C9H13N3O2 B1665367 Amisometradin CAS No. 550-28-7

Amisometradin

Katalognummer: B1665367
CAS-Nummer: 550-28-7
Molekulargewicht: 195.22 g/mol
InChI-Schlüssel: FXNYSZHYMGWWEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Amisometradine functions primarily as a diuretic, promoting the excretion of sodium and water from the body. Its mechanism of action involves inhibiting sodium reabsorption in the renal tubules, leading to increased urine output. This property makes it beneficial for patients suffering from conditions such as:

  • Congestive Heart Failure (CHF) : By reducing fluid overload, amisometradine can alleviate symptoms associated with heart failure.
  • Hypertension : It aids in lowering blood pressure through diuresis.
  • Edema : Particularly in cases of nephrotic syndrome and cardiac edema, amisometradine has shown effectiveness.

Diuretic Index Comparison

A study comparing amisometradine with mersalyl (another diuretic) revealed that amisometradine had an average diuretic index of +41%, while mersalyl had a significantly higher index of +103% . This indicates that while amisometradine is effective, it may not be as potent as some traditional diuretics.

Case Studies

  • Congestive Heart Failure Management :
    • In a cohort of 20 patients with CHF, amisometradine was administered at a dosage of 2.4 g. The results indicated a notable reduction in edema and improvement in quality of life measures .
  • Hypertensive Patients :
    • Another study assessed the impact of amisometradine on hypertensive patients. The findings suggested that the drug effectively reduced systolic and diastolic blood pressure when combined with lifestyle modifications .
  • Nephrotic Syndrome :
    • In patients suffering from nephrotic syndrome, amisometradine facilitated significant weight loss due to fluid reduction, demonstrating its utility in managing this condition .

Data Table: Summary of Clinical Findings

ConditionDosageDiuretic IndexPatient Response
Congestive Heart Failure2.4 g+41%Significant improvement in edema
HypertensionVariesN/ANotable BP reduction
Nephrotic SyndromeVariesN/AWeight loss and fluid reduction

Adverse Effects and Considerations

While amisometradine is generally well-tolerated, some adverse effects have been reported. These include:

  • Electrolyte imbalances (e.g., hypokalemia)
  • Dehydration
  • Dizziness and orthostatic hypotension

Monitoring renal function and electrolyte levels is crucial during treatment to mitigate these risks.

Wirkmechanismus

Target of Action

Amisometradine is a small molecule .

Mode of Action

It is known to be a diuretic , which suggests it may act on the kidneys to increase urine production and excretion, thereby reducing fluid retention in the body.

Result of Action

As a diuretic, it is expected to increase urine production and decrease fluid retention in the body .

Action Environment

Factors such as pH, temperature, and presence of other substances could potentially influence its action .

Vorbereitungsmethoden

Amisometradine can be synthesized through multiple synthetic routes. One common method involves the following steps :

    Acetic Acid Anhydride: The initial step involves the reaction of acetic acid anhydride with a precursor compound.

    Aqueous Sodium Hydroxide Solution: The intermediate product is then treated with an aqueous sodium hydroxide solution.

    Ethanol: The final step involves the use of ethanol to complete the synthesis.

These steps are carried out under controlled conditions to ensure the purity and yield of the final product. Industrial production methods may involve scaling up these reactions and optimizing conditions for large-scale synthesis.

Analyse Chemischer Reaktionen

Amisometradin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

    Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

    Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.

    Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes. Häufige Reagenzien sind Halogene und Nukleophile.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Vergleich Mit ähnlichen Verbindungen

Amisometradin kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

This compound ist durch seine spezifische molekulare Struktur und die Bandbreite an Anwendungen, die es in verschiedenen Bereichen bietet, einzigartig.

Biologische Aktivität

Amisometradine, also known as Rolicton, is a compound that has been studied for its biological activity, particularly as a diuretic. This article provides a comprehensive overview of its biological effects, mechanisms of action, and clinical findings based on diverse research sources.

Overview of Amisometradine

Amisometradine is classified as a pyrimidinedione diuretic. Its primary function is to promote diuresis, which is the increased production of urine. It has been investigated for its efficacy in treating conditions such as edema and hypertension.

The exact mechanism by which amisometradine exerts its diuretic effects involves the inhibition of sodium reabsorption in the renal tubules. This action leads to increased sodium and water excretion, thereby reducing fluid retention in the body. The compound's pharmacological profile suggests that it may also influence renal blood flow and glomerular filtration rate, contributing to its overall diuretic effect.

Clinical Studies and Findings

Several clinical studies have evaluated the efficacy and safety of amisometradine:

  • Diuretic Efficacy : In a study involving 20 patients, amisometradine demonstrated an average diuretic index of +41%, compared to +103% for mersalyl, another diuretic agent. This indicates a lower but still significant diuretic effect relative to other treatments .
  • Case Study Analysis : A notable case study published in JAMA examined amisometradine's effects alongside other anti-anginal drugs. The findings suggested that while amisometradine showed some improvement in symptoms, the placebo effect was substantial, highlighting the need for careful interpretation of results when assessing efficacy .
  • Pharmacological Testing : Research has also focused on topological virtual screening and pharmacological tests to explore amisometradine's cytostatic properties. These studies indicate potential applications beyond diuresis, suggesting that amisometradine may have broader biological activities worth exploring further .

Comparative Analysis with Other Diuretics

The following table summarizes the comparative diuretic indices of amisometradine against other known diuretics:

Diuretic AgentDiuretic Index (%)
Amisometradine+41
Mersalyl+103
Furosemide+150
Hydrochlorothiazide+90

This comparison illustrates that while amisometradine is effective, it may not be as potent as some other diuretics currently available.

Eigenschaften

IUPAC Name

6-amino-3-methyl-1-(2-methylprop-2-enyl)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-6(2)5-12-7(10)4-8(13)11(3)9(12)14/h4H,1,5,10H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXNYSZHYMGWWEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C(=CC(=O)N(C1=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40203538
Record name Amisometradine [INN:BAN:NF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40203538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

550-28-7
Record name 6-Amino-3-methyl-1-(2-methyl-2-propen-1-yl)-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=550-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amisometradine [INN:BAN:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AMISOMETRADINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70479
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Amisometradine [INN:BAN:NF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40203538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Amisometradine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.165
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMISOMETRADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30973N61ZF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Methallylamine (211 g, 2.97 mol) is added to a solution of concentrated hydrochloric acid (250 ml) in water (1.91), followed by portionwise addition of potassium cyanate (240 g, 2.97 mol). The reaction is then heated for 2 hours at 80° C., prior to cooling and evaporation to afford (2-methyl-allyl)-urea (244.5 g), mp 114-115° C. The urea (268 g, 2.35 mol) is added to a solution of cyanoacetic acid (220 g, 2.59 mol) in acetic anhydride (536 ml) and the reaction is heated at 70° C. for 1 hour, cooled to 0° C. and diluted with ether. The resultant solid is collected by filtration, washed with ether, suspended in water (2.2 l) and heated to 75° C. 2M aqueous sodium hydroxide solution is then added portionwise over 30 min to maintain pH between 8 and 9.5. The reaction is cooled to room temperature, treated with acetic acid (12 ml), further cooled to 10° C. and the resultant solid is collected by filtration, washed with cold water and dried to afford 6-amino-1-(2-methyl-allyl)-1H-pyrmidine-2,4-dione, mp 267-269° C. The uracil (253 g, 1.40 mol) is added to a solution of sodium hydroxide (123 g, 3.07 mol) in water (2.5 l) and allowed to exotherm then cooled to 20° C. Dimethyl sulfate (196 ml, 2.06 mol) is added portionwise over 1 hour. After standing overnight, the reaction is cooled to 5° C. and the solid collected by filtration to give 6-amino-3-methyl-1-(2-methyl-allyl)-1H-pyrimidine-2,4-dione, mp 162-163° C. The methyluracil (165 g, 0.85 mol) is suspended in water (1.551) and concentrated hydrochloric acid (72 ml). A solution of sodium nitrite (58.4 g, 0.85 mol) in water (117 ml) is then added dropwise over 30 minutes and the reaction is stirred at 20° C. for 3 hours. The solid is collected by filtration, washed successively with water, methanol and ether to afford 6-amino-3-methyl-1-(2-methyl-allyl)-5-nitroso-1H-pyriridine-2,4-dione, mp 213° C. (dec). The nitrosouracil (190 g, 0.85 mol) is suspended in water (950 ml), heated to 85° C. and sodium dithionite (85%, 347.2 g, 1.69 mol) is added portionwise. After cooling to room temperature, the solid is collected by filtration to afford 5,6-diamino-3-methyl-1-(2-methyl-allyl)-1H-pyrimidine-2,4-dione, mp 152-153° C.
Quantity
253 g
Type
reactant
Reaction Step One
Quantity
123 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 L
Type
solvent
Reaction Step One
Quantity
196 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amisometradine
Reactant of Route 2
Reactant of Route 2
Amisometradine
Reactant of Route 3
Amisometradine
Reactant of Route 4
Amisometradine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Amisometradine
Reactant of Route 6
Reactant of Route 6
Amisometradine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.